molecular formula C8H7Cl2NO2 B14779176 2-Amino-4,5-dichloro-3-methylbenzoic acid

2-Amino-4,5-dichloro-3-methylbenzoic acid

Cat. No.: B14779176
M. Wt: 220.05 g/mol
InChI Key: FFSDURQPRVIXTA-UHFFFAOYSA-N
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Description

2-Amino-4,5-dichloro-3-methylbenzoic acid is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of benzoic acid, featuring amino, chloro, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-dichloro-3-methylbenzoic acid typically involves the chlorination of 2-Amino-3-methylbenzoic acid. One common method includes the use of N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds with high regioselectivity due to the electron-donating effect of the amino group, which directs the chlorination to the 4 and 5 positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and crystallization to ensure the desired product’s quality and yield. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dichloro-3-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate, or reduced to an amine using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The compound can participate in Suzuki coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol at reflux temperature.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chloro groups.

    Oxidation: 2-Nitro-4,5-dichloro-3-methylbenzoic acid.

    Reduction: 2-Amino-4,5-dichloro-3-methylbenzylamine.

Scientific Research Applications

2-Amino-4,5-dichloro-3-methylbenzoic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dichloro-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloro groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloro-3-methylbenzoic acid
  • 2-Amino-4-chlorobenzoic acid
  • 2-Amino-4,5-dimethoxybenzoic acid

Uniqueness

2-Amino-4,5-dichloro-3-methylbenzoic acid is unique due to the presence of two chloro substituents, which can significantly influence its reactivity and binding properties compared to similar compounds with fewer or different substituents. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

2-amino-4,5-dichloro-3-methylbenzoic acid

InChI

InChI=1S/C8H7Cl2NO2/c1-3-6(10)5(9)2-4(7(3)11)8(12)13/h2H,11H2,1H3,(H,12,13)

InChI Key

FFSDURQPRVIXTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1Cl)Cl)C(=O)O)N

Origin of Product

United States

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